(3S)-3-amino-4-methylpentanamide
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Overview
Description
(3S)-3-amino-4-methylpentanamide is an organic compound with the molecular formula C6H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-methylpentanamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentanoic acid.
Amidation Reaction: The carboxylic acid group of 4-methylpentanoic acid is converted to an amide group through an amidation reaction. This can be achieved using reagents like ammonia or amines in the presence of coupling agents such as carbodiimides.
Chiral Resolution: To obtain the (3S) enantiomer, chiral resolution techniques are employed. This may involve the use of chiral catalysts or chiral auxiliaries to selectively produce the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(3S)-3-amino-4-methylpentanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-methylpentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-4-methylpentanamide: The enantiomer of (3S)-3-amino-4-methylpentanamide with different stereochemistry.
4-methylpentanamide: Lacks the amino group, resulting in different chemical properties.
3-amino-4-methylpentanoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3S)-3-amino-4-methylpentanamide |
InChI |
InChI=1S/C6H14N2O/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t5-/m0/s1 |
InChI Key |
SVDDNCKPGUGLAG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)C(CC(=O)N)N |
Origin of Product |
United States |
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